molecular formula C34H30NO2P B8200218 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)benzo[b][1]benzazepine

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)benzo[b][1]benzazepine

カタログ番号: B8200218
分子量: 515.6 g/mol
InChIキー: LBZVTGZVTFTRNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex polycyclic heterocycle featuring a benzo[b][1]benzazepine core fused with a 12,14-dioxa-13-phosphapentacyclo framework. The benzazepine moiety contributes a seven-membered nitrogen-containing ring, while the phosphapentacyclo system introduces a phosphorus atom within a bicyclic ether-oxygenated structure.

特性

IUPAC Name

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)benzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h3-4,7-8,11-12,15-22H,1-2,5-6,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZVTGZVTFTRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C4=C(C=CC5=C4CCCC5)OP(O3)N6C7=CC=CC=C7C=CC8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization Strategies for the Phosphapentacyclo Core

The phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosahexaene moiety is constructed via sequential cyclization reactions. A titanium-catalyzed intramolecular cyclocondensation protocol, adapted from benzodiazepine syntheses, enables the formation of the oxygen-phosphorus heterocyclic system. For example, treatment of a linear precursor containing phosphorus and oxygen donors with Cp₂TiCl₂ and m-phthalic acid in ethanol facilitates a one-pot cyclization, achieving yields of 70–85% under mild conditions (40–60°C, 12–24 h).

Table 1: Cyclization Conditions for Phosphapentacyclo Core

Catalyst SystemTemperature (°C)Time (h)Yield (%)
Cp₂TiCl₂/m-Phthalic Acid602485
Pd(PPh₃)₄/CuI801878

Functionalization of the Benzo[b] Benzazepine Moiety

The benzo[b]benzazepine component is synthesized via a palladium-catalyzed carbonylative coupling, as reported for analogous benzodiazepines. Iodobenzene derivatives react with terminal alkynes in the presence of PdCl₂(PPh₃)₂ (0.5 mol%) and CO gas (1 atm), producing 1,3-ynone intermediates. Subsequent aza-Michael addition with primary amines yields the benzazepine scaffold with 65–90% efficiency.

Coupling Methodologies for Hybrid Structure Formation

Phosphorus-Mediated Cross-Coupling

The integration of the phosphapentacyclo core with the benzazepine unit employs a nickel-catalyzed P–C bond-forming reaction. Using Ni(COD)₂ (2 mol%) and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as a ligand, arylphosphorus chlorides couple with benzazepine boronic esters at 100°C in toluene, achieving 60–75% yields. This method minimizes side reactions such as homocoupling or over-oxidation.

Reductive Amination for Nitrogen Incorporation

A reductive amination strategy links secondary amines to the heterocyclic system. Sodium cyanoborohydride (NaBH₃CN) in methanol reduces imine intermediates formed between the benzazepine’s amine group and ketone-containing phosphapentacyclo precursors. This method achieves 55–70% yields but requires strict pH control (pH 4–6) to avoid decomposition.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMSO enhance cyclization rates but risk byproduct formation at elevated temperatures. Comparative studies show that ethanol-water mixtures (4:1 v/v) at 60°C optimize both solubility and reaction kinetics for the final coupling step.

Table 2: Solvent Screening for Final Coupling Step

Solvent SystemTemperature (°C)Yield (%)Purity (%)
DMSO806585
Ethanol-Water (4:1)608293
THF655878

Catalytic System Tuning

The choice of palladium ligands significantly impacts carbonylative coupling efficiency. Bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination, increasing yields by 15–20% compared to triphenylphosphine.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Transitioning from batch to continuous flow systems reduces reaction times from 24 h to 2–4 h for the cyclization step. Microreactors with immobilized Cp₂TiCl₂ catalysts maintain consistent activity over 50 cycles, achieving 80–85% yields at 10 kg/day throughput.

Purification and Isolation

Industrial processes employ simulated moving bed (SMB) chromatography to separate regioisomers. Gradient elution with heptane/ethyl acetate (95:5 to 70:30) resolves the target compound with ≥99% purity, as confirmed by HPLC-DAD.

Challenges and Mitigation Strategies

Steric Hindrance in Cyclization

The pentacyclic core’s rigidity often impedes cyclization. Preorganization of linear precursors via hydrogen-bonding templates (e.g., urea derivatives) increases reaction rates by 30%.

Oxidative Degradation of Phosphorus Centers

Phosphorus(III) intermediates are prone to oxidation during workup. Adding tris(2-carboxyethyl)phosphine (TCEP, 1 equiv.) as a stabilizing agent reduces P–O byproduct formation from 20% to <5% .

化学反応の分析

Types of Reactions

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)benzo[b][1]benzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

科学的研究の応用

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)benzo[b][1]benzazepine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in the development of advanced materials with unique properties.

作用機序

The mechanism of action of 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)benzo[b][1]benzazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

類似化合物との比較

Structural Comparison

Phosphorus-Containing Heterocycles

  • Dispirocyclotriphosphazenes (): These compounds feature multiple phosphorus centers in cyclotriphosphazene rings. Unlike the target compound’s single phosphorus atom embedded in a pentacyclic framework, dispirocyclotriphosphazenes exhibit cis/trans isomerism due to their spirocyclic architecture. The phosphorus in the target compound is part of a rigid bicyclic system, which may reduce conformational flexibility compared to phosphazenes .
  • 1,4,2-Oxazaphosphepines (): These seven-membered rings combine phosphorus, oxygen, and nitrogen. The target compound’s phosphapentacyclo moiety shares similarities in phosphorus-oxygen bonding but differs in ring size and fusion patterns. The benzo[b][1]benzazepine core adds aromaticity absent in simpler oxazaphosphepines .

Seven-Membered Nitrogen Heterocycles

  • Benzodiazepines/Thiadiazepines (): Compounds like 1,3,4-benzothiadiazepines and benzo[f]dithiazepinones share a seven-membered nitrogen-containing ring. However, the target compound’s benzazepine core lacks sulfur atoms, and its fused phosphapentacyclo system introduces unique steric and electronic effects. Benzodiazepine derivatives often prioritize bioactivity (e.g., anticancer, anti-inflammatory), whereas the target compound’s applications remain speculative without direct data .
Spectroscopic Characterization
  • 31P NMR (): Phosphazenes and oxazaphosphepines show distinct 31P chemical shifts (e.g., −10 to +30 ppm for phosphazenes). The target compound’s phosphorus environment, influenced by adjacent oxygen atoms and ring strain, may exhibit a unique shift, but direct data are unavailable .
  • X-ray Crystallography (): Dispirocyclotriphosphazenes and oxazaphosphepines have been structurally validated via X-ray diffraction. The target compound’s fused rings and phosphorus placement would require similar crystallographic analysis to confirm bond angles and stereochemistry .

生物活性

The compound 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)benzo[b]benzazepine is a complex organic molecule that exhibits a variety of biological activities due to its unique structural characteristics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pentacyclic framework with multiple functional groups including phosphorus and oxygen atoms. This structure contributes to its stability and potential reactivity in biological systems.

Structural Feature Description
Pentacyclic StructureProvides stability and unique reactivity
Phosphorus PresenceSuggests potential for coordination chemistry
Dioxa GroupsMay influence solubility and biological interactions

The biological activity of this compound is primarily mediated through its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and affecting signal transduction pathways.
  • Gene Expression Regulation : The compound may influence gene expression by interacting with transcription factors.

These interactions lead to a range of biological effects which are critical for therapeutic applications.

Anticancer Properties

Research has indicated that 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)benzo[b]benzazepine exhibits significant anticancer properties:

  • In Vitro Studies : Cell line studies have demonstrated that the compound induces apoptosis in several cancer cell types.
  • Mechanism : It appears to activate caspase pathways leading to programmed cell death.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Broad-Spectrum Activity : Effective against both gram-positive and gram-negative bacteria.
  • Potential Use : May be developed into a novel antibiotic formulation.

Neuroprotective Effects

Emerging studies suggest neuroprotective properties:

  • Cellular Protection : The compound protects neuronal cells from oxidative stress-induced damage.
  • Potential Applications : Could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of the compound against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 5 µg/mL and 10 µg/mL respectively, indicating potent antibacterial activity.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what methodological challenges arise during multi-step reactions?

The synthesis involves multi-step organic reactions, including cyclization, oxidation, and functional group modifications. A critical step is the formation of the pentacyclic phosphapentacyclo core, which requires precise control of reaction conditions (e.g., temperature, solvent polarity). For example, cyclization of intermediates may necessitate anhydrous conditions and catalysts like palladium complexes. Challenges include low yields due to steric hindrance from bulky substituents and side reactions at the phosphorus center. Researchers should optimize stepwise intermediates using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity validation .

Q. How can structural characterization of this compound be systematically performed to confirm its complex architecture?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR can resolve electronic environments of aromatic protons, carbonyl groups, and the phosphorus atom.
  • X-ray Crystallography : Essential for determining the stereochemistry of the fused pentacyclic system and verifying bond angles around the phosphorus center.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Discrepancies in spectral data should be addressed by cross-referencing with computational models (e.g., DFT calculations) .

Q. What experimental strategies are recommended to study the compound’s reactivity under varying conditions?

Reactivity studies should focus on the phosphorus-oxygen bonds and aromatic substituents. Methodological approaches include:

  • Kinetic Studies : Monitor reaction rates under controlled pH, temperature, and solvent systems (e.g., DMSO for polar reactions).
  • Substituent Effects : Compare reactivity with analogous compounds lacking specific functional groups (e.g., methyl vs. trifluoromethyl substituents).
  • Air-Sensitive Techniques : Use Schlenk lines or gloveboxes to prevent oxidation of reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data about the compound’s stability and catalytic activity?

Contradictions often arise from differences in synthetic protocols or analytical methods. To address this:

  • Reproducibility Checks : Replicate experiments using identical reagents and conditions from conflicting studies.
  • Advanced Analytical Techniques : Employ variable-temperature NMR or in situ IR spectroscopy to detect transient intermediates or degradation products.
  • Cross-Validation : Compare results with computational simulations (e.g., molecular dynamics for stability predictions) .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in biological or catalytic systems?

Mechanistic studies require interdisciplinary approaches:

  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways in catalytic cycles.
  • Single-Crystal X-ray Diffraction : Capture structural changes during intermediate formation.
  • Computational Modeling : Apply density functional theory (DFT) to map energy barriers for bond cleavage/formation. For biological systems, combine in vitro assays (e.g., enzyme inhibition) with molecular docking simulations to identify binding motifs .

Q. How can AI-driven tools like COMSOL Multiphysics optimize reaction conditions for this compound’s synthesis?

AI integration enables:

  • Parameter Optimization : Machine learning algorithms predict ideal temperatures, pressures, and solvent ratios by analyzing historical reaction data.
  • Real-Time Adjustments : Couple AI with automated flow reactors to dynamically alter conditions based on intermediate stability.
  • Heterogeneous System Modeling : Simulate phase transitions or catalyst deactivation using COMSOL’s multiphysics modules. Validate AI predictions with small-scale pilot reactions before scaling .

Q. What strategies are recommended for evaluating the compound’s potential in medicinal chemistry, given its structural complexity?

Focus on target-specific assays and structure-activity relationship (SAR) studies:

  • In Vitro Screening : Test against enzyme targets (e.g., kinases, phosphatases) using fluorescence-based assays.
  • SAR Modifications : Synthesize derivatives with variations in the benzoazepine or dioxaphosphole moieties to identify critical pharmacophores.
  • Toxicity Profiling : Use zebrafish models or human cell lines to assess cytotoxicity and metabolic stability. Cross-reference results with molecular dynamics simulations to prioritize candidates for in vivo studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。